cis-1,2-Cyclohexanedimethanol
Overview
Description
cis-1,2-Cyclohexanedimethanol: is an organic compound with the molecular formula C8H16O2. It is a diol, meaning it contains two hydroxyl (OH) groups. This compound is a colorless, low-melting solid that is used in various chemical applications, particularly in the production of polyester resins. The structure of this compound consists of a cyclohexane ring with two hydroxymethyl groups attached to adjacent carbon atoms in a cis configuration.
Mechanism of Action
Mode of Action
The mode of action of cis-1,2-Cyclohexanedimethanol is primarily through its chemical reactivity. It has been reported to undergo enantioselective oxidation using a chiral nitroxyl radical via a non-electrochemical method . This suggests that the compound can participate in redox reactions and potentially interact with biological targets in a similar manner.
Biochemical Pathways
Given its chemical structure and reactivity, it may be involved in various biochemical reactions, particularly those involving oxidation-reduction processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. As a small organic molecule, it is likely to be absorbed and distributed throughout the body. Its metabolism and excretion would depend on its specific interactions with various enzymes and transporters .
Result of Action
This compound has been used in the synthesis of 9-{[(Z)-2(hydroxymethyl)cyclohexyl]methyl}guanine (L-653,180) . This suggests that the compound can participate in complex chemical reactions and contribute to the synthesis of other biologically active molecules.
Biochemical Analysis
Biochemical Properties
This suggests that cis-1,2-Cyclohexanedimethanol may interact with certain enzymes and proteins to facilitate these reactions .
Molecular Mechanism
It’s known that the compound can undergo enantioselective oxidation, suggesting that it may interact with certain biomolecules and potentially influence enzyme activity
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Reduction of cis-1,2-Cyclohexanedicarboxylic Anhydride:
- A common method for synthesizing cis-1,2-Cyclohexanedimethanol involves the reduction of cis-1,2-cyclohexanedicarboxylic anhydride using lithium aluminum hydride in anhydrous tetrahydrofuran. The reaction is carried out under reflux conditions for several hours, followed by careful addition of aqueous sodium sulfate to quench the reaction .
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Reduction Using Sodium Borohydride:
- Another method involves the reduction of cis-1,2-cyclohexanedicarboxylic acid or its esters using sodium borohydride. This method is advantageous for large-scale production due to its simplicity, efficiency, and safety .
Industrial Production Methods:
- Industrially, this compound can be produced by catalytic hydrogenation of dimethyl terephthalate (DMT). The process involves two steps: first, DMT is converted to dimethyl 1,4-cyclohexanedicarboxylate (DMCD), and then DMCD is further hydrogenated to this compound using a copper chromite catalyst .
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- cis-1,2-Cyclohexanedimethanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Enantioselective oxidation using chiral nitroxyl radicals has been reported .
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Reduction:
- The compound can be reduced to form various derivatives, such as cyclohexanediols.
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Substitution:
- It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Chiral nitroxyl radicals, oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methanesulfonyl chloride in pyridine for forming mesylates.
Major Products:
- Oxidation products include ketones and carboxylic acids.
- Reduction products include cyclohexanediols.
- Substitution products include mesylates and other functionalized derivatives.
Scientific Research Applications
Chemistry:
- cis-1,2-Cyclohexanedimethanol is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers .
Biology and Medicine:
- It has been used in the synthesis of antiviral compounds, such as 9-[(Z)-2-(hydroxymethyl)cyclohexyl]methylguanine, which is a selective inhibitor of herpes simplex virus thymidine kinase .
Industry:
- The compound is a key intermediate in the production of polyester resins, which are used in the manufacture of plastic bottles, fibers, and films. It enhances the strength, clarity, and solvent resistance of the resulting polyesters .
Comparison with Similar Compounds
1,4-Cyclohexanedimethanol: Another diol with hydroxyl groups on the 1 and 4 positions of the cyclohexane ring.
1,2-Cyclohexanediol: A diol with hydroxyl groups directly attached to the cyclohexane ring without the methylene bridge.
Dimethyl cyclohexane-1,2-dicarboxylate: An ester derivative of cyclohexanedicarboxylic acid.
Uniqueness:
- cis-1,2-Cyclohexanedimethanol is unique due to its cis configuration, which imparts specific stereochemical properties that can influence the reactivity and physical properties of the compound. This makes it particularly useful in applications requiring specific stereochemistry, such as the synthesis of chiral molecules and polymers .
Biological Activity
cis-1,2-Cyclohexanedimethanol (CHDM) is a cycloaliphatic diol that has garnered attention due to its potential applications in various fields, including polymer chemistry and biomedicine. This article provides a detailed overview of its biological activity, including toxicity assessments, metabolic pathways, and potential therapeutic applications.
CHDM is characterized by its two hydroxymethyl groups attached to adjacent carbon atoms in a cyclohexane ring. Its structural formula can be represented as:
The compound exists in two stereoisomeric forms: cis and trans. The cis form is particularly noted for its unique properties that may influence its biological activity.
Acute Toxicity
Studies indicate that CHDM exhibits low acute toxicity. The median lethal dose (LD50) in rats is reported to be greater than 2000 mg/kg body weight, suggesting a relatively safe profile for oral exposure. Observed sub-lethal effects included weakness and prostration at higher doses .
Genotoxicity
In vitro studies have shown that CHDM does not induce mutations in bacterial reverse mutation assays nor does it cause chromosomal aberrations in mammalian cell lines . These findings are significant as they suggest that CHDM may not pose a genotoxic risk under standard exposure conditions.
Reproductive and Developmental Toxicity
A reproductive toxicity study indicated that while there were some effects on sperm motility at high doses (861 mg/kg), no significant impact on fertility was observed . The no-observed-adverse-effect levels (NOAELs) were determined to be 479 mg/kg for males and 754 mg/kg for females, indicating a need for caution at elevated exposure levels but overall a lack of severe reproductive toxicity.
Metabolism and Excretion
The metabolic pathway of CHDM involves oxidation reactions leading to the formation of several metabolites. The primary metabolite identified is 4-cyclohexanedicarboxylic acid, which is excreted predominantly in urine . Studies have shown that the metabolic profile remains consistent with the original dose's cis-trans ratio, suggesting stability in metabolic processing .
Polymer Applications
Recent research has explored the use of CHDM as a monomer in the synthesis of biobased polyesters. These studies indicate that the incorporation of CHDM can enhance the thermal properties and mechanical strength of polymer materials due to its unique chemical structure .
Property | cis-CHDM | trans-CHDM |
---|---|---|
Glass Transition Temperature | Lower | Higher |
Thermal Stability | Limited | Higher |
This table summarizes the comparative properties of the cis and trans isomers of cyclohexanedimethanol, highlighting the differences in thermal stability which may influence their application in materials science.
Biocompatibility Studies
Biocompatibility testing has been conducted to assess the safety of CHDM in medical applications. Results from cytotoxicity assays have shown that CHDM exhibits low cytotoxic potential, making it suitable for use in various biomedical devices .
Properties
IUPAC Name |
[(1S,2R)-2-(hydroxymethyl)cyclohexyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-5-7-3-1-2-4-8(7)6-10/h7-10H,1-6H2/t7-,8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDODWINGEHBYRT-OCAPTIKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15753-50-1 | |
Record name | cis-1,2-Cyclohexanedimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15753-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-1,2-cyclohexanedimethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.206 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can cis-1,2-cyclohexanedimethanol be used as a starting material for synthesizing complex molecules?
A1: Yes, this compound serves as a valuable building block in organic synthesis. For instance, it can be transformed into cis-7,8-dimethylbicyclo[4.2.0]oct-7-ene through a series of reactions involving sulfolane formation and reductive ring-contraction []. This highlights its utility in constructing complex cyclic structures relevant to various chemical disciplines.
Q2: What makes this compound interesting for stereoselective synthesis?
A2: The molecule possesses interesting stereochemical properties due to its meso configuration. Researchers have demonstrated the efficient desymmetrization of meso-cis-1,2-cyclohexanedimethanol using sec-butyllithium and (-)-sparteine []. This system distinguishes between enantiotopic and diastereotopic C-H bonds during deprotonation, enabling the selective formation of a new chiral center and highlighting its potential in asymmetric synthesis.
Q3: Are there any biocatalytic applications of this compound?
A3: Interestingly, this compound can be utilized as a substrate in bioelectrocatalytic systems. A study employed a graphite felt electrode modified with alcohol dehydrogenase and other components to achieve the oxidation of this compound to (+)-(1R, 6S)-cis-8-oxabicyclo[4.3.0]nonan-7-one []. This demonstrates its potential as a starting material for producing valuable chiral lactones through environmentally friendly biocatalytic approaches.
Q4: Can this compound participate in enzyme-catalyzed cascade reactions?
A4: Research has shown that this compound can be successfully incorporated into a nicotinamide adenine dinucleotide (NADH)-dependent redox-neutral cascade reaction []. This cascade, utilizing a type II flavin-containing monooxygenase (FMO−E) and horse liver alcohol dehydrogenase (HLADH), enabled the synthesis of chiral bicyclic lactones. This highlights the versatility of this compound as a substrate in complex enzymatic transformations for synthesizing valuable chiral compounds.
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